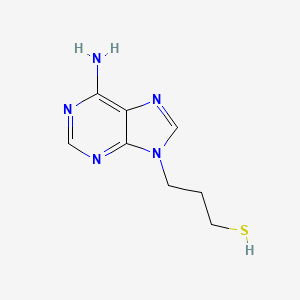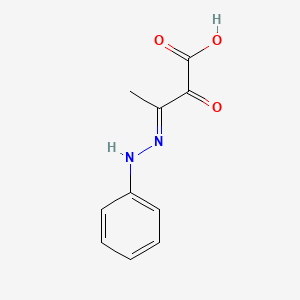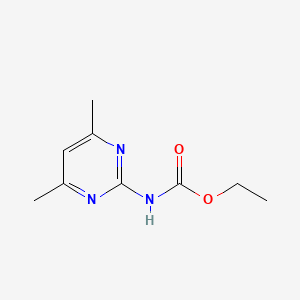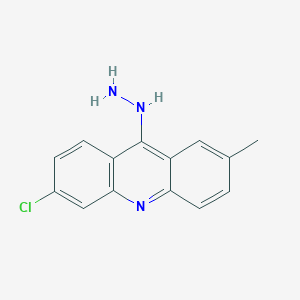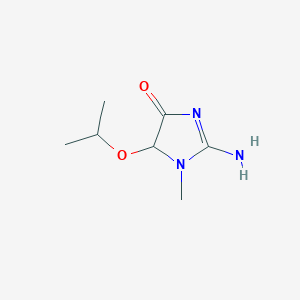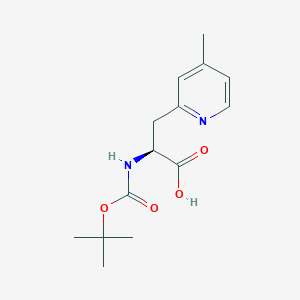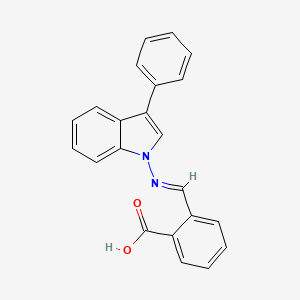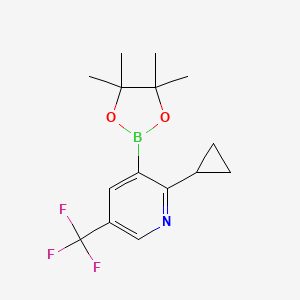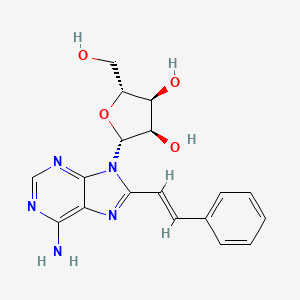![molecular formula C6H3ClN2S B15218302 6-Chloroisothiazolo[4,5-c]pyridine](/img/structure/B15218302.png)
6-Chloroisothiazolo[4,5-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloroisothiazolo[4,5-c]pyridine is a heterocyclic compound that features a fused ring system combining a pyridine ring with an isothiazole ring
Méthodes De Préparation
The synthesis of 6-Chloroisothiazolo[4,5-c]pyridine typically involves the annulation of a thiazole ring to a pyridine ring. One efficient synthetic route involves the use of 3,5- and 3,6-dihalogenated isothiazolo[4,5-b]pyridines as key intermediates . These intermediates can be regioselectively functionalized with various substituents to yield the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
6-Chloroisothiazolo[4,5-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the isothiazole ring.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boron reagents to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6-Chloroisothiazolo[4,5-c]pyridine has several scientific research applications:
Medicinal Chemistry: It is explored as a potential inhibitor for various enzymes and receptors, including cyclin G-associated kinase (GAK) and c-KIT
Antimicrobial Agents: Derivatives of this compound have shown antimicrobial activity, making them candidates for developing new antibiotics.
Anticancer Research: Some derivatives have been evaluated for their anticancer properties, showing activity against certain cancer cell lines.
Mécanisme D'action
The mechanism of action of 6-Chloroisothiazolo[4,5-c]pyridine involves its interaction with specific molecular targets. For instance, as a GAK inhibitor, it interferes with clathrin-mediated endocytosis by inhibiting the phosphorylation of adaptor protein complexes . In anticancer research, it may inhibit kinase activity, leading to cell cycle arrest and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
6-Chloroisothiazolo[4,5-c]pyridine can be compared with other similar compounds such as:
Isothiazolo[4,5-b]pyridines: These compounds share a similar fused ring system but differ in the position of the nitrogen and sulfur atoms.
Thiazolo[5,4-b]pyridine Derivatives: These compounds have shown potential as kinase inhibitors and possess similar biological activities
The uniqueness of this compound lies in its specific structural arrangement, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C6H3ClN2S |
|---|---|
Poids moléculaire |
170.62 g/mol |
Nom IUPAC |
6-chloro-[1,2]thiazolo[4,5-c]pyridine |
InChI |
InChI=1S/C6H3ClN2S/c7-6-1-5-4(2-8-6)3-9-10-5/h1-3H |
Clé InChI |
PZUCSBAISKJRCN-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CN=C1Cl)C=NS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(Hydroxymethyl)-2-[(4-hydroxyphenyl)methyl]phenol](/img/structure/B15218235.png)
![2-(6-(4-Fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)acetic acid](/img/structure/B15218237.png)
